

# Spectroscopic data of 1,4-Dibromo-2,5-difluorobenzene (NMR, IR, MS)

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## Compound of Interest

Compound Name: 1,4-Dibromo-2,5-difluorobenzene

Cat. No.: B1294941

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## An In-depth Spectroscopic Guide to 1,4-Dibromo-2,5-difluorobenzene

This technical guide provides a comprehensive analysis of the spectroscopic data for **1,4-Dibromo-2,5-difluorobenzene** (CAS No: 327-51-5), a key organohalogen building block in materials science and pharmaceutical development.<sup>[1][2][3]</sup> Understanding its distinct spectroscopic signature is paramount for researchers engaged in synthesis, quality control, and structural verification. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, reflecting the practical application of these techniques in a modern research setting.

## Molecular Structure and its Spectroscopic Implications

**1,4-Dibromo-2,5-difluorobenzene** is a symmetrically substituted aromatic compound. Its structure dictates a level of simplicity in its spectra that can be misleading without careful interpretation. The key to its analysis lies in understanding the interplay of its constituent atoms—particularly the spin-active nuclei ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ) and the characteristic isotopic signature of bromine.

## Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, a multi-nuclear approach ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ) is not just beneficial but essential for unambiguous characterization.

## A. $^1\text{H}$ NMR Spectroscopy: Probing the Proton Environment

The  $^1\text{H}$  NMR spectrum provides a direct window into the electronic environment of the hydrogen atoms on the aromatic ring.

### Experimental Protocol: A Self-Validating Approach

- **Sample Preparation:** Dissolve ~5-10 mg of **1,4-Dibromo-2,5-difluorobenzene** in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The choice of  $\text{CDCl}_3$  is standard for non-polar to moderately polar analytes due to its excellent solubilizing properties and a single, well-defined residual solvent peak ( $\delta \approx 7.26$  ppm) that rarely interferes with the analyte signals.<sup>[4]</sup>
- **Instrument Setup:** Acquire the spectrum on a standard 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion, which is critical for resolving complex coupling patterns.
- **Acquisition:** A standard pulse program is sufficient. Ensure an adequate relaxation delay (e.g., 5 seconds) for accurate integration, although for this simple molecule, it is less critical.

### Data Interpretation and Insights

Due to the molecule's  $\text{C}_{2h}$  symmetry, the two protons (H-3 and H-6) are chemically and magnetically equivalent. This results in a single resonance in the  $^1\text{H}$  NMR spectrum.

- **Chemical Shift ( $\delta$ ):** The signal appears in the aromatic region, typically around  $\delta$  7.42 ppm. This downfield shift is characteristic of protons attached to an electron-deficient aromatic ring, influenced by the electronegative fluorine and bromine substituents.
- **Multiplicity:** The signal is not a singlet. It appears as a triplet. This is a definitive structural confirmation, arising from the coupling of each proton to the two adjacent fluorine atoms (H-F coupling). The multiplicity follows the  $n+1$  rule, where  $n=2$  fluorine neighbors, resulting in a

triplet. This is a classic example of through-bond scalar coupling, specifically a three-bond coupling ( $^3J_{HF}$ ).

Table 1:  $^1H$  NMR Data Summary

Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant	Assignment
$\sim 7.42$ ppm	Triplet (t)	$^3J_{HF} \approx 7.6$ Hz	H-3, H-6

Data sourced from spectral databases.[\[5\]](#)

Caption: Key  $^3J_{HF}$  couplings in **1,4-Dibromo-2,5-difluorobenzene**.

## B. $^{13}C$ NMR Spectroscopy: A Deeper Structural Look

The  $^{13}C$  NMR spectrum reveals the carbon framework. The interpretation is more complex than  $^1H$  NMR due to the presence of C-F coupling.

**Experimental Protocol** A standard proton-decoupled  $^{13}C$  experiment is the starting point. This technique uses a broad-band radio frequency pulse to irradiate all proton frequencies, causing their spin states to rapidly flip. This decouples them from the carbon nuclei, simplifying the spectrum by collapsing C-H multiplets into singlets and often providing a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons.[\[6\]](#)

**Data Interpretation and Insights** The molecule's symmetry results in three distinct carbon signals:

- C-Br: Carbons 1 and 4.
- C-F: Carbons 2 and 5.
- C-H: Carbons 3 and 6.

A crucial insight is that standard proton decoupling does not remove C-F coupling.[\[6\]](#) Fluorine's high natural abundance (100%) and spin ( $I=1/2$ ) lead to significant and often long-range C-F couplings, which are invaluable for assignment.

- **C-F Signal:** This signal exhibits a very large one-bond coupling constant ( $^1J_{CF}$ ), appearing as a doublet. This is the most downfield signal due to the direct attachment of the highly electronegative fluorine atom.
- **C-H Signal:** This signal appears as a doublet due to a two-bond coupling to the adjacent fluorine ( $^2J_{CF}$ ).
- **C-Br Signal:** This signal also appears as a triplet due to a three-bond coupling to the two fluorine atoms ( $^3J_{CF}$ ).

Table 2:  $^{13}\text{C}$  NMR Data Summary

Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant	Assignment
~157 ppm	Doublet (d)	$^1J_{CF} \approx 245 \text{ Hz}$	C-2, C-5
~120 ppm	Triplet (t)	$^3J_{CF} \approx 4 \text{ Hz}$	C-3, C-6
~109 ppm	Doublet (d)	$^2J_{CF} \approx 25 \text{ Hz}$	C-1, C-4

Note: Precise ppm and J-coupling values may vary slightly based on solvent and instrument frequency. Data compiled from spectral databases.<sup>[7]</sup>

## C. $^{19}\text{F}$ NMR Spectroscopy: The Fluorine Perspective

$^{19}\text{F}$  is a highly sensitive nucleus, making  $^{19}\text{F}$  NMR a rapid and informative technique for fluoro-organic compounds.<sup>[8][9]</sup>

**Experimental Protocol**  $^{19}\text{F}$  NMR is typically straightforward to acquire. A key consideration is the chemical shift reference.  $\text{CFCl}_3$  is the historical standard ( $\delta = 0 \text{ ppm}$ ), though other secondary standards are now common.

**Data Interpretation and Insights** Given the molecular symmetry, the two fluorine atoms are equivalent, leading to a single resonance in the  $^{19}\text{F}$  spectrum.<sup>[10]</sup>

- **Chemical Shift ( $\delta$ ):** The signal for aromatic fluorines typically appears in a well-defined region. For this compound, it is observed around  $\delta$  -115 to -120 ppm.

- **Multiplicity:** Similar to the  $^1\text{H}$  spectrum, the  $^{19}\text{F}$  signal is split by its proton neighbors. Each fluorine couples to the adjacent proton (H-3 or H-6), resulting in a doublet.

Table 3:  $^{19}\text{F}$  NMR Data Summary

Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant	Assignment
~-118 ppm	Doublet (d)	$^3J_{\text{FH}} \approx 7.6 \text{ Hz}$	F-2, F-5

Data sourced from spectral databases.[\[10\]](#)

## Part II: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" and confirming the presence of specific functional groups.[\[11\]](#)

### Experimental Protocol

- **Attenuated Total Reflectance (ATR):** This is a modern, preferred method. A small amount of the solid sample is pressed against a crystal (e.g., diamond or germanium). The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates a short distance into the sample, allowing for absorption measurement without complex sample preparation.
- **KBr Pellet:** The traditional method involves grinding the sample with potassium bromide (KBr) powder and pressing it into a transparent disk. KBr is used because it is transparent to IR radiation in the typical analytical range.

**Data Interpretation and Insights** The IR spectrum can be analyzed in two main regions:

- **Group Frequency Region ( $4000 - 1450 \text{ cm}^{-1}$ ):** This region is useful for identifying specific bonds.
  - **C-H Stretch (Aromatic):** A weak to medium band is expected above  $3000 \text{ cm}^{-1}$ .
  - **C=C Stretch (Aromatic):** Several bands of variable intensity are expected between  $1600$  and  $1450 \text{ cm}^{-1}$ , characteristic of the benzene ring.

- Fingerprint Region (1450 - 600  $\text{cm}^{-1}$ ): This region contains complex vibrations, including C-C stretches, bending modes, and C-halogen stretches, that are unique to the molecule as a whole.
  - C-F Stretch: Strong absorptions are expected in the 1300-1100  $\text{cm}^{-1}$  range.
  - C-Br Stretch: These absorptions occur at lower wavenumbers, typically below 700  $\text{cm}^{-1}$ .

Table 4: Key IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3100 $\text{cm}^{-1}$	Weak-Medium	Aromatic C-H Stretch
~1480 $\text{cm}^{-1}$	Strong	Aromatic C=C Stretch
~1250 $\text{cm}^{-1}$	Strong	C-F Stretch
~880 $\text{cm}^{-1}$	Strong	C-H Out-of-plane Bend
Below 700 $\text{cm}^{-1}$	Medium-Strong	C-Br Stretch

Data compiled from PubChem and NIST spectral databases.[\[2\]](#)[\[12\]](#)

## Part III: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation and isotopic patterns, crucial information about the elemental composition.

**Experimental Protocol Electron Ionization (EI):** EI is a hard ionization technique ideal for relatively stable, small organic molecules. Samples are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ( $m/z$ ) ratio.

**Data Interpretation and Insights** The molecular weight of **1,4-Dibromo-2,5-difluorobenzene** is 271.88 g/mol [\[1\]](#)[\[2\]](#) The most critical feature in its mass spectrum is the isotopic pattern of the molecular ion ( $M^+$ ).

- Bromine Isotopic Pattern: Bromine has two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, the relative intensities of the molecular ion peaks will follow a predictable pattern based on the statistical probability of combining these isotopes:
  - $M^+$ : Contains two  $^{79}\text{Br}$  atoms.
  - $(M+2)^+$ : Contains one  $^{79}\text{Br}$  and one  $^{81}\text{Br}$  atom.
  - $(M+4)^+$ : Contains two  $^{81}\text{Br}$  atoms.

The expected intensity ratio for this  $M / M+2 / M+4$  cluster is approximately 1:2:1. Observing this pattern is irrefutable evidence for the presence of two bromine atoms.

Molecular Ion Cluster	
m/z 274 ( $^{81}\text{Br}$ , $^{81}\text{Br}$ ) Rel. Intensity: ~50%	
m/z 272 ( $^{79}\text{Br}$ , $^{81}\text{Br}$ ) Rel. Intensity: ~100%	
m/z 270 ( $^{79}\text{Br}$ , $^{79}\text{Br}$ ) Rel. Intensity: ~50%	

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Caption: Expected isotopic pattern for the dibrominated molecular ion.

Table 5: Key Mass Spectrometry Data (EI)

m/z	Relative Intensity	Assignment
270, 272, 274	~1:2:1 Ratio	[M] <sup>+</sup> , Molecular Ion Cluster
191, 193	~1:1 Ratio	[M-Br] <sup>+</sup> , Loss of one Bromine atom
112	Base Peak	[M-2Br] <sup>+</sup> or other fragments

Data compiled from NIST and other spectral databases.[\[2\]](#)[\[12\]](#)[\[13\]](#)

## Part IV: Safety and Handling

According to Safety Data Sheets (SDS), **1,4-Dibromo-2,5-difluorobenzene** is classified as an irritant.[\[1\]](#)[\[14\]](#)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[1\]](#)
- Precautions: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.[\[14\]](#)[\[15\]](#)
- Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[\[14\]](#)

## Conclusion

The structural elucidation of **1,4-Dibromo-2,5-difluorobenzene** is a textbook example of synergistic multi-technique spectroscopic analysis. The <sup>1</sup>H and <sup>19</sup>F NMR spectra confirm the substitution pattern through characteristic H-F coupling. <sup>13</sup>C NMR, despite its complexity due to C-F coupling, provides an unambiguous carbon count and assignment. Infrared spectroscopy validates the presence of the aromatic ring and carbon-halogen bonds. Finally, mass spectrometry confirms the molecular weight and, critically, the presence of two bromine atoms through its distinctive 1:2:1 isotopic cluster. Together, these techniques provide a robust and self-validating dataset essential for any researcher utilizing this compound.



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- To cite this document: BenchChem. [Spectroscopic data of 1,4-Dibromo-2,5-difluorobenzene (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294941#spectroscopic-data-of-1-4-dibromo-2-5-difluorobenzene-nmr-ir-ms>]

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